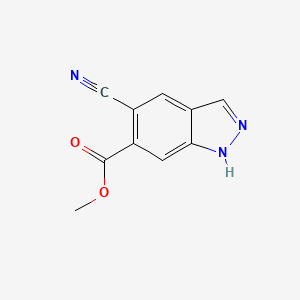
Methyl 5-cyano-1H-indazole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-cyano-1H-indazole-6-carboxylate is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-cyano-1H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-cyanoaniline with methyl chloroformate in the presence of a base, followed by cyclization to form the indazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted indazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 5-cyano-1H-indazole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Used in the development of new materials and as a precursor in organic synthesis.
Mecanismo De Acción
The mechanism of action of Methyl 5-cyano-1H-indazole-6-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
- Methyl 1H-indazole-6-carboxylate
- 5-Cyano-1H-indazole
- Methyl 5-amino-1H-indazole-6-carboxylate
Comparison: Methyl 5-cyano-1H-indazole-6-carboxylate is unique due to the presence of both the cyano and carboxylate groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability and specificity in its interactions with biological targets .
Propiedades
Fórmula molecular |
C10H7N3O2 |
|---|---|
Peso molecular |
201.18 g/mol |
Nombre IUPAC |
methyl 5-cyano-1H-indazole-6-carboxylate |
InChI |
InChI=1S/C10H7N3O2/c1-15-10(14)8-3-9-7(5-12-13-9)2-6(8)4-11/h2-3,5H,1H3,(H,12,13) |
Clave InChI |
OFPGVVUZTQAXQC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C2C=NNC2=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


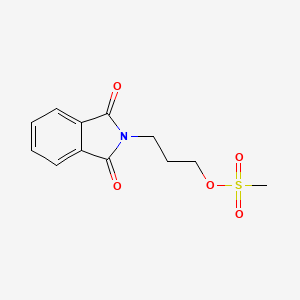


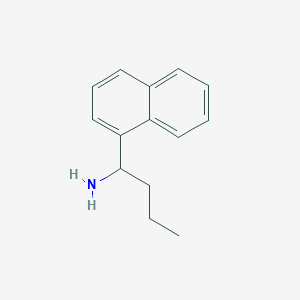
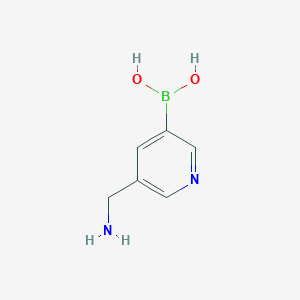

![[2-(1-ethyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol](/img/structure/B11759651.png)

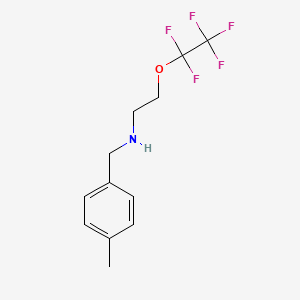
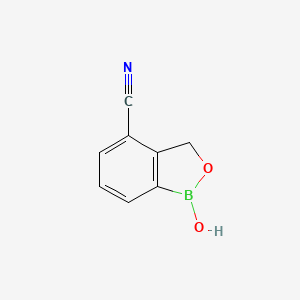
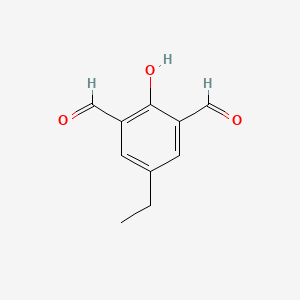
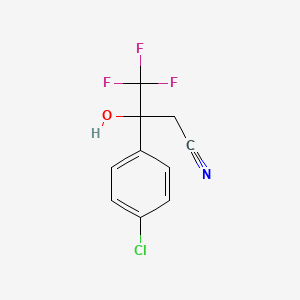
![[Ethyl-(2-methyl-benzyl)-amino]-acetic acid](/img/structure/B11759705.png)

